molecular formula C17H17Cl2N3O2 B2581773 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide CAS No. 1207038-54-7

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide

Cat. No.: B2581773
CAS No.: 1207038-54-7
M. Wt: 366.24
InChI Key: OFXWQDMSTSOPGS-UHFFFAOYSA-N
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Description

2-(4-(3-(3,4-Dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide is a synthetic organic compound designed for research applications, particularly in the field of oncology and medicinal chemistry. Its structure incorporates a urea bridge and a N,N-dimethylacetamide group, features commonly associated with biologically active molecules. The 3,4-dichlorophenyl moiety is a significant pharmacophore found in potent steroid sulfatase (STS) inhibitors, which are investigated for the treatment of hormone-dependent breast cancer . The N,N-dimethylacetamide (DMA) component is notable not just as a solvent, but as a functional group with demonstrated biological activity. Research indicates that DMA can exhibit anti-inflammatory effects by specifically inhibiting the NF-κB signaling pathway, a key regulator of inflammation and cell survival . This multi-target potential makes the compound a valuable candidate for researchers studying pathways involved in cancer progression and inflammation. The molecular framework suggests its primary research value lies in the development of novel therapeutic agents, serving as a key intermediate or lead compound in drug discovery projects. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[4-[(3,4-dichlorophenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O2/c1-22(2)16(23)9-11-3-5-12(6-4-11)20-17(24)21-13-7-8-14(18)15(19)10-13/h3-8,10H,9H2,1-2H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXWQDMSTSOPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,4-dichloroaniline, which is then treated with phosgene to form the corresponding isocyanate derivative.

    Ureido Formation: The isocyanate derivative is reacted with 4-aminophenyl-N,N-dimethylacetamide under controlled conditions to form the ureido linkage.

    Final Product Formation: The resulting intermediate is purified and subjected to further reaction conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

  • Dichlorophenyl Substituents: The 3,4-dichlorophenyl group in the target compound contrasts with analogs like 2-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (), which has a single chlorine atom. The dual chlorine atoms increase lipophilicity and may enhance membrane permeability compared to monosubstituted derivatives .
  • Ureido Linkage: The urea bridge (NHCONH) differentiates it from hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide in ), which contain a hydroxamate group (CONHOH).
  • Acetamide Tail :
    The N,N-dimethylacetamide group is distinct from the thiazole ring in 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (). The dimethylation likely reduces metabolic oxidation, enhancing stability compared to unmodified acetamides .

Physicochemical Properties

  • Lipophilicity: The 3,4-dichlorophenyl group confers higher logP values compared to non-chlorinated analogs (e.g., N-(3-((dimethylamino)methyl)-4-hydroxyphenyl)acetamide in ), which contains a polar hydroxyl group. This lipophilicity may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Hydrogen-Bonding Capacity :
    The urea moiety provides two hydrogen-bonding sites, surpassing the single site in N-phenyl-2-furohydroxamic acid (). This could enhance binding to targets like proteases or kinases .

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